molecular formula C28H28N2O6 B11130322 5-(2,5-dimethoxyphenyl)-3-hydroxy-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

5-(2,5-dimethoxyphenyl)-3-hydroxy-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11130322
M. Wt: 488.5 g/mol
InChI Key: OQUXRWFKHIQTGW-LCUIJRPUSA-N
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Description

5-(2,5-dimethoxyphenyl)-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-dimethoxyphenyl)-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, including the formation of the pyrrol-2-one core, the introduction of the hydroxy and benzoyl groups, and the attachment of the dimethoxyphenyl and pyridinylmethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-dimethoxyphenyl)-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

5-(2,5-dimethoxyphenyl)-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2,5-dimethoxyphenyl)-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,5-dimethoxyphenyl)-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is unique due to its combination of functional groups and structural complexity. This uniqueness contributes to its diverse range of applications and potential as a versatile compound in scientific research.

Properties

Molecular Formula

C28H28N2O6

Molecular Weight

488.5 g/mol

IUPAC Name

(4Z)-5-(2,5-dimethoxyphenyl)-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H28N2O6/c1-17(2)36-20-9-7-19(8-10-20)26(31)24-25(22-14-21(34-3)11-12-23(22)35-4)30(28(33)27(24)32)16-18-6-5-13-29-15-18/h5-15,17,25,31H,16H2,1-4H3/b26-24-

InChI Key

OQUXRWFKHIQTGW-LCUIJRPUSA-N

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=C(C=CC(=C4)OC)OC)/O

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=C(C=CC(=C4)OC)OC)O

Origin of Product

United States

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